molecular formula C12H16N2O5S B4982843 ETHYL {[4-(ETHYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE

ETHYL {[4-(ETHYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE

Cat. No.: B4982843
M. Wt: 300.33 g/mol
InChI Key: AMWJJGMQEPBMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL {[4-(ETHYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a carbamoylformate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL {[4-(ETHYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE typically involves multiple steps, starting with the formation of the ethylsulfamoylphenyl intermediate. This intermediate is then reacted with carbamoylformate under specific conditions to yield the final product. Common reagents used in these reactions include ethylamine, sulfuryl chloride, and ethyl formate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

ETHYL {[4-(ETHYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and nitric acid are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

ETHYL {[4-(ETHYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL {[4-(ETHYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

ETHYL {[4-(ETHYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE can be compared with other similar compounds, such as:

    ETHYL {[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}FORMATE: This compound has a trifluoromethyl group instead of an ethylsulfamoyl group, which affects its chemical properties and reactivity.

    ETHYL {[4-(PHENYLETHYL)SULFAMOYL]PHENYL}CARBAMOYL}FORMATE: The presence of a phenylethyl group introduces different steric and electronic effects.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-(ethylsulfamoyl)anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-3-13-20(17,18)10-7-5-9(6-8-10)14-11(15)12(16)19-4-2/h5-8,13H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWJJGMQEPBMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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